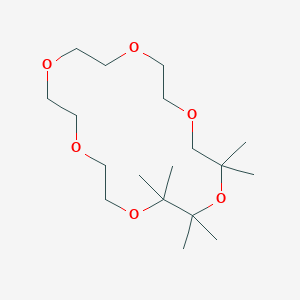
2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane: is a chemical compound with the molecular formula C12H24O6 . It is a cyclic ether, specifically a crown ether, which is known for its ability to form stable complexes with various cations. This compound is of significant interest in the field of chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylene glycol derivatives with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired cyclic ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. This property is exploited in various analytical and separation techniques.
Biology: The compound’s ability to form complexes with cations makes it useful in biological studies, particularly in understanding ion transport and membrane dynamics.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its complexation properties can be utilized to enhance the solubility and stability of pharmaceutical compounds.
Industry: In industrial applications, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with cations. The oxygen atoms in the cyclic ether structure provide coordination sites for cations, allowing the compound to effectively “trap” these ions. This complexation can influence various chemical and biological processes, including ion transport and catalysis.
Comparison with Similar Compounds
18-Crown-6: Another crown ether with a similar cyclic structure but different substituents.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane rings attached to the ether structure.
Benzo-18-crown-6: A crown ether with a benzene ring incorporated into the structure.
Uniqueness: 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its specific methyl substitutions, which can influence its complexation properties and reactivity. These structural differences can lead to variations in stability, selectivity, and overall performance in various applications.
Properties
CAS No. |
83585-79-9 |
|---|---|
Molecular Formula |
C18H36O6 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2,2,3,3,5,5-hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C18H36O6/c1-16(2)15-22-12-11-20-8-7-19-9-10-21-13-14-23-17(3,4)18(5,6)24-16/h7-15H2,1-6H3 |
InChI Key |
LIKNDFHZIDENPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCOCCOCCOCCOC(C(O1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


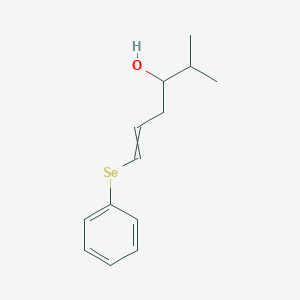

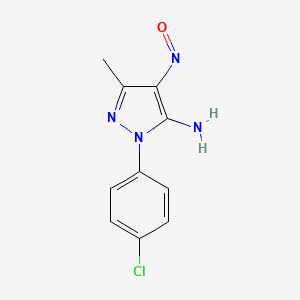
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
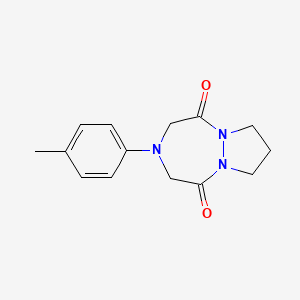

![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

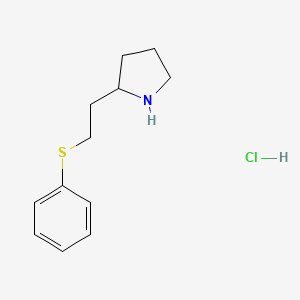
![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
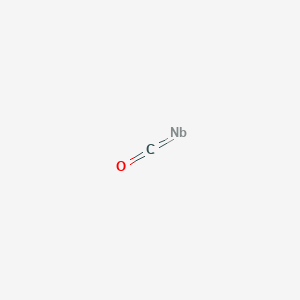
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
